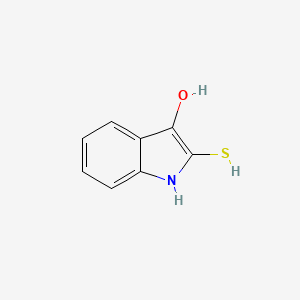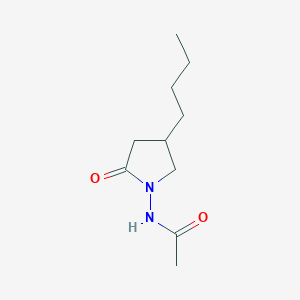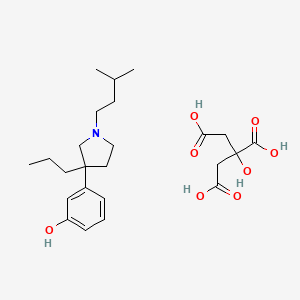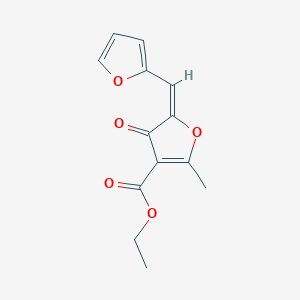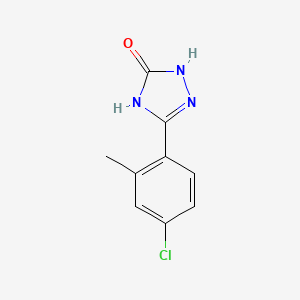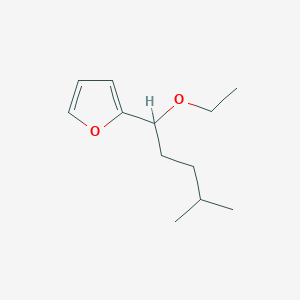
2-(1-Ethoxy-4-methylpentyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxy-4-methylpentyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring with one oxygen atom and four carbon atoms. This compound is notable for its unique structure, which includes an ethoxy group and a methylpentyl chain attached to the furan ring. Furans are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxy-4-methylpentyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furans, which involves the dehydration of 1,4-dicarbonyl compounds using reagents like phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium, gold, or copper can be employed to facilitate cyclization reactions. Additionally, the use of green chemistry principles, such as employing renewable biomass feedstocks, is gaining traction in the industrial synthesis of furan derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethoxy-4-methylpentyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents like peracids.
Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Lewis acids like aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used
Aplicaciones Científicas De Investigación
2-(1-Ethoxy-4-methylpentyl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxy-4-methylpentyl)furan depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring’s aromaticity and the presence of functional groups like the ethoxy and methylpentyl chains can influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran (2,5-DMF): Known for its use as a biofuel due to its high energy density.
2,5-Furandicarboxylic acid (2,5-FDCA): Used as a monomer for the production of bio-based polymers.
Furfural: A precursor to various furan-based chemicals and solvents
Uniqueness
2-(1-Ethoxy-4-methylpentyl)furan stands out due to its unique combination of an ethoxy group and a methylpentyl chain, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
90908-96-6 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-(1-ethoxy-4-methylpentyl)furan |
InChI |
InChI=1S/C12H20O2/c1-4-13-12(8-7-10(2)3)11-6-5-9-14-11/h5-6,9-10,12H,4,7-8H2,1-3H3 |
Clave InChI |
JDZXBRSKCLINJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCC(C)C)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


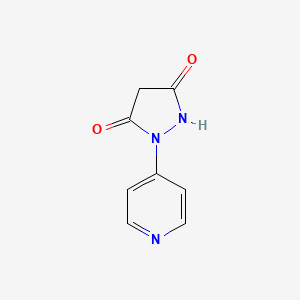
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)
![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)

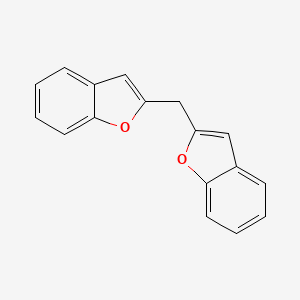
![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)
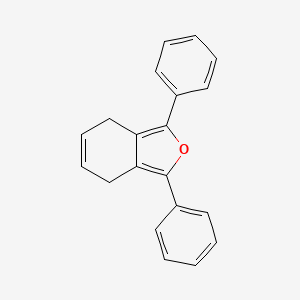
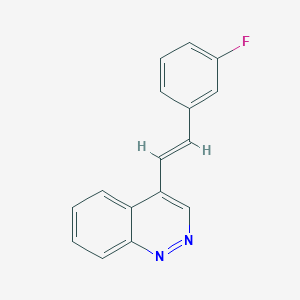
![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)
